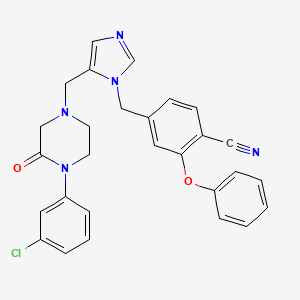

Prenyl-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

360561-53-1 |

|---|---|

Molecular Formula |

C28H24ClN5O2 |

Molecular Weight |

498.0 g/mol |

IUPAC Name |

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]-2-phenoxybenzonitrile |

InChI |

InChI=1S/C28H24ClN5O2/c29-23-5-4-6-24(14-23)34-12-11-32(19-28(34)35)18-25-16-31-20-33(25)17-21-9-10-22(15-30)27(13-21)36-26-7-2-1-3-8-26/h1-10,13-14,16,20H,11-12,17-19H2 |

InChI Key |

JAUARQFUHQYXHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC(=C(C=C3)C#N)OC4=CC=CC=C4)C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Protein Prenylation Inhibitors

Disclaimer: The specific compound "Prenyl-IN-1" is not found in the currently available scientific literature. This guide, therefore, details the general mechanism of action of well-characterized protein prenylation inhibitors, which is the likely intended topic of interest.

This document provides an in-depth overview of the mechanism of action of protein prenylation inhibitors, intended for researchers, scientists, and drug development professionals. It covers the core biochemical pathways, quantitative data on representative inhibitors, and detailed experimental protocols for studying their effects.

Introduction to Protein Prenylation

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues within target proteins.[1][2][3] This modification is catalyzed by a family of enzymes known as protein prenyltransferases.[2][3][4] The addition of these hydrophobic moieties facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions, which are essential for their proper function in various signaling pathways.[3][5][6] Key proteins regulated by prenylation include members of the Ras and Rho superfamilies of small GTPases, which are pivotal in cell growth, differentiation, and cytoskeletal organization.[4][6]

There are three main types of protein prenyltransferases:

-

Farnesyltransferase (FTase): Transfers a farnesyl group to proteins with a C-terminal "CaaX" motif where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically methionine, serine, glutamine, or alanine.[2]

-

Geranylgeranyltransferase type I (GGTase-I): Transfers a geranylgeranyl group to proteins with a CaaX motif where 'X' is typically leucine or isoleucine.[2]

-

Geranylgeranyltransferase type II (GGTase-II or RabGGTase): Transfers two geranylgeranyl groups to C-terminal cysteine motifs (XXCC or CXC) of Rab proteins.[2][4]

The isoprenoid substrates for these enzymes, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are synthesized via the mevalonate pathway.[7]

Mechanism of Action of Prenylation Inhibitors

Prenylation inhibitors are compounds that block the function of prenyltransferases, thereby preventing the post-translational modification of their substrate proteins. By inhibiting these enzymes, the localization and function of key signaling proteins are disrupted. The most extensively studied class of these inhibitors are Farnesyltransferase inhibitors (FTIs).

The general mechanism involves the inhibitor competing with one of the natural substrates of the enzyme. For instance, many FTIs are designed to be competitive with the protein substrate (the CaaX-containing protein) or the lipid substrate (FPP).

A well-known example is FTI-277 , which is highly selective for FTase over GGTase-I.[1] By preventing the farnesylation of proteins like Ras, FTIs were initially developed as anti-cancer agents, as Ras is frequently mutated in human cancers. Inhibition of Ras farnesylation was intended to prevent its localization to the plasma membrane, thereby abrogating its oncogenic signaling.

However, it was later discovered that some proteins, like K-Ras, can be alternatively prenylated by GGTase-I when FTase is inhibited, providing a resistance mechanism. This has led to the development of dual FTase/GGTase-I inhibitors.

Statins, which are HMG-CoA reductase inhibitors, also indirectly inhibit prenylation by depleting the cellular pool of FPP and GGPP precursors.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the protein prenylation pathway, the mechanism of its inhibition, and a typical experimental workflow for identifying prenylated proteins.

Caption: The protein prenylation signaling pathway.

Caption: Mechanism of action for a competitive prenylation inhibitor.

Caption: Experimental workflow for identifying prenylated proteins.

Quantitative Data on Prenylation Inhibitors

The efficacy of prenylation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target Enzyme | IC50 (nM) | Cell Line/System | Reference |

| FTI-277 | FTase | 0.5 | Recombinant human FTase | (Implied from selectivity data[1]) |

| L-744,832 | FTase | 1.8 | Recombinant human FTase | N/A |

| GGTI-298 | GGTase-I | 80 | Recombinant human GGTase-I | N/A |

| Zaragozic Acid A | Squalene Synthase | - | HaCaT cells | [8] |

| Zaragozic Acid C | Squalene Synthase | - | HaCaT cells | [8] |

| Simvastatin | HMG-CoA Reductase | - | Treg cells | [7] |

Note: Specific IC50 values for all compounds were not available in the provided search results, but their inhibitory roles were described.

Experimental Protocols

This assay measures the ability of a compound to inhibit the enzymatic activity of purified prenyltransferases.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ZnCl2, and DTT.

-

Enzyme and Substrates: Add purified recombinant FTase or GGTase-I enzyme to the buffer. Add a radiolabeled isoprenoid donor (e.g., [3H]FPP or [3H]GGPP) and a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM for FTase).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., FTI-277) to the reaction mixture. A control with no inhibitor is also prepared.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding EDTA. Transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Quantification: Wash the plate to remove unincorporated radiolabeled isoprenoid. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

This cell-based assay detects the accumulation of unprenylated proteins within cells, which often exhibit a slight shift in their migration on an SDS-PAGE gel.

Methodology:

-

Cell Treatment: Culture cells (e.g., HaCaT keratinocytes) and treat them with varying concentrations of the prenylation inhibitor for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells and collect the total protein lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific to a known prenylated protein (e.g., HDJ2 for farnesylation, or Rap1A for geranylgeranylation).[7]

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: The accumulation of the unprenylated form of the protein will appear as a band with slightly lower mobility (higher apparent molecular weight) compared to the prenylated form in the untreated control.

This advanced method allows for the global identification and quantification of prenylated proteins in a cellular context.[1]

Methodology:

-

Metabolic Labeling: Incubate cells with a modified isoprenoid precursor that contains a bioorthogonal handle, such as an azide group (e.g., farnesyl-azide, F-Az, or geranylgeranyl-azide, GG-Az).[1]

-

Cell Treatment: Co-incubate the cells with the prenylation inhibitor of interest to observe its effect on the incorporation of the labeled isoprenoids.

-

Lysis and Click Reaction: Lyse the cells and perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a reporter tag (e.g., biotin) to the azide-modified prenylated proteins.

-

Enrichment: Use affinity purification (e.g., streptavidin beads) to enrich the biotin-tagged prenylated proteins.

-

Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins from the peptide fragmentation spectra and quantify their relative abundance between different treatment conditions to determine the impact of the inhibitor on the "prenylome".[1]

References

- 1. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylation - Wikipedia [en.wikipedia.org]

- 3. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein prenylation drives discrete signaling programs for the differentiation and maintenance of effector Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of prenyl protein transferase enzymes in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Prenyl-IN-1: A Technical Guide to a Novel Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification essential for the function of numerous proteins involved in cellular signaling, proliferation, and survival. Farnesyltransferase (FTase), a key enzyme in this process, has emerged as a significant target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of Prenyl-IN-1, a novel inhibitor of protein prenylation with putative activity against farnesyltransferase and geranylgeranyltransferase (GGTase). While specific quantitative data and detailed experimental studies on this compound are not extensively available in peer-reviewed literature, this document consolidates the current understanding of farnesyltransferase inhibition, relevant signaling pathways, and standard experimental protocols to characterize such compounds. This guide serves as a foundational resource for researchers interested in the evaluation and potential application of this compound and other novel prenylation inhibitors.

Introduction to Protein Prenylation and Farnesyltransferase

Protein prenylation is the covalent attachment of isoprenoid lipids, primarily the 15-carbon farnesyl pyrophosphate (FPP) or the 20-carbon geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CaaX" box of a target protein.[1][2] This modification is catalyzed by a family of enzymes known as prenyltransferases. Farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) recognize the CaaX motif, while geranylgeranyltransferase type II (GGTase-II or RabGGTase) modifies Rab GTPases.[3]

The prenyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, which is crucial for their biological activity and participation in signal transduction cascades.[4][5] Following prenylation, the "aaX" tripeptide is cleaved, and the now-terminal prenylated cysteine is carboxylated.[1][2]

One of the most well-studied families of farnesylated proteins is the Ras superfamily of small GTPases.[6] Ras proteins are critical regulators of cellular growth, differentiation, and survival.[7] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation.[7] Since membrane localization via farnesylation is essential for Ras function, inhibiting FTase has been a long-standing strategy in anti-cancer drug development.[6][8]

This compound: A Profile

This compound is described as an inhibitor of protein prenylation, with suggested activity against both farnesyltransferase and geranylgeranyltransferase.[9] It has also been noted for its potent activity against oxidative stress, with potential therapeutic applications in conditions like Parkinson's Disease.[9] However, detailed biochemical and cellular characterization, including specific IC50 values and comprehensive studies on its mechanism of action, are not widely published.

Quantitative Data on Farnesyltransferase Inhibitors

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized farnesyltransferase inhibitors. It is important to note that specific IC50 values for this compound against FTase and GGTase-I are not currently available in the public domain.

| Inhibitor | Target | IC50 | Cell-Based Potency | Reference |

| Tipifarnib (R115777) | FTase | 0.86 nM | - | |

| Lonafarnib (SCH66336) | FTase | 1.9 nM | - | [10] |

| FTI-277 | FTase | 0.5 nM | Inhibits Ras processing in whole cells with IC50 of 10 µM | |

| L-744,832 | FTase | 1.8 nM | Inhibits anchorage-independent growth with IC50 of 51 nM | |

| BMS-214662 | FTase | 1.3 nM | - | |

| This compound | FTase/GGTase | Data not available | Data not available |

Farnesyltransferase and the Ras Signaling Pathway

The Ras signaling pathway is a cornerstone of cellular communication, and its dysregulation is a hallmark of many cancers. Farnesylation is the initial and obligatory step for the activation of Ras proteins.

As depicted in Figure 1, pro-Ras in the cytoplasm requires farnesylation by FTase to anchor to the inner leaflet of the cell membrane.[11] Once at the membrane, Ras can be activated and subsequently trigger a downstream phosphorylation cascade involving Raf, MEK, and ERK, which ultimately leads to the regulation of gene transcription related to cell proliferation and survival.[12] Farnesyltransferase inhibitors like this compound are designed to block the initial farnesylation step, thereby preventing Ras from reaching the membrane and becoming active.[6]

It is important to consider the phenomenon of alternative prenylation. In the presence of FTase inhibitors, some Ras isoforms (K-Ras and N-Ras) can be alternatively modified by GGTase-I, which can circumvent the inhibitory effect.[13] As this compound is also suggested to inhibit GGTase, it may offer an advantage by blocking this escape mechanism.

Experimental Protocols for Inhibitor Characterization

The characterization of a novel farnesyltransferase inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Farnesyltransferase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of FTase.

Principle: Recombinant farnesyltransferase is incubated with its substrates, a farnesylatable protein (e.g., a peptide containing a CaaX box or a full-length protein like H-Ras) and radiolabeled or fluorescently-tagged farnesyl pyrophosphate, in the presence and absence of the inhibitor. The incorporation of the labeled farnesyl group onto the protein substrate is then quantified.

Protocol Outline:

-

Reaction Mixture Preparation: In a microplate, combine a buffered solution containing recombinant FTase, the protein substrate (e.g., biotinylated K-Ras C-terminal peptide), and varying concentrations of this compound.

-

Initiation: Start the reaction by adding [3H]-FPP.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction (e.g., by adding a strong acid).

-

Quantification: Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated to capture the biotinylated peptide). Wash to remove unincorporated [3H]-FPP. Measure the radioactivity of the captured farnesylated peptide using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Ras Processing Assay

This assay assesses the ability of an inhibitor to block Ras farnesylation within a cellular context.

Principle: Unfarnesylated Ras exhibits a slightly slower electrophoretic mobility on SDS-PAGE compared to its farnesylated counterpart. Treatment of cells with an effective FTase inhibitor will lead to an accumulation of the unprocessed, slower-migrating form of Ras.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., a cell line with a known Ras mutation) and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare total cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each treatment group by SDS-PAGE. Transfer the proteins to a membrane (e.g., PVDF).

-

Immunodetection: Probe the membrane with a primary antibody specific for a Ras isoform (e.g., H-Ras or K-Ras), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Compare the ratio of the processed (farnesylated) to the unprocessed (unfarnesylated) forms of Ras across the different inhibitor concentrations.

References

- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization [mdpi.com]

- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 5. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 6. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

The Geranylgeranyltransferase I Inhibitor GGTI-298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification that governs the subcellular localization and function of numerous proteins involved in vital cellular processes, including signal transduction, cell cycle progression, and cytoskeletal organization. Geranylgeranyltransferase I (GGTase-I) is a key enzyme in this pathway, responsible for attaching a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminus of target proteins, many of which are implicated in oncogenesis. Inhibition of GGTase-I has emerged as a promising therapeutic strategy for cancer and other diseases. This technical guide provides an in-depth overview of GGTI-298, a potent and selective, cell-permeable peptidomimetic inhibitor of GGTase-I. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways.

Introduction to Protein Geranylgeranylation and GGTase-I

Protein geranylgeranylation is a type of prenylation where a geranylgeranyl pyrophosphate (GGPP) molecule is covalently attached to a cysteine residue within a C-terminal "CaaX" box motif of a target protein. This reaction is catalyzed by the enzyme geranylgeranyltransferase I (GGTase-I). The "C" represents the cysteine, "a" is typically an aliphatic amino acid, and "X" is the C-terminal amino acid that directs specificity, with leucine often favoring geranylgeranylation. This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for its proper function and engagement in signaling cascades. Key substrates of GGTase-I include small GTPases of the Rho, Rac, and Rap families, which are pivotal regulators of cell proliferation, survival, and migration.[1] Dysregulation of these geranylgeranylated proteins is a hallmark of many cancers, making GGTase-I an attractive target for therapeutic intervention.

GGTI-298: A Selective GGTase-I Inhibitor

GGTI-298 is a CAAL peptidomimetic that acts as a selective inhibitor of GGTase-I.[2][3] It is designed to mimic the CaaX motif of GGTase-I substrates, allowing it to bind to the active site of the enzyme and competitively inhibit the prenylation of target proteins. Its selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase) makes it a valuable tool for dissecting the specific roles of geranylgeranylated proteins in cellular processes.

Mechanism of Action

By inhibiting GGTase-I, GGTI-298 prevents the post-translational modification of key signaling proteins. This leads to the accumulation of unprenylated, inactive forms of these proteins in the cytosol, thereby blocking their downstream signaling pathways. The primary consequences of GGTase-I inhibition by GGTI-298 include:

-

Cell Cycle Arrest: GGTI-298 induces a G0/G1 phase cell cycle arrest in various cancer cell lines.[4][5] This is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1, in a p53-independent manner.[4][5] The increased levels of p21 lead to the inhibition of CDK2 and CDK4, which in turn prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[6]

-

Induction of Apoptosis: In addition to cell cycle arrest, GGTI-298 can induce apoptosis, or programmed cell death, in tumor cells.[4]

-

Inhibition of Oncogenic Signaling: GGTI-298 has been shown to inhibit the activity of the RhoA small GTPase, a key regulator of the actin cytoskeleton, cell polarity, and migration.[7] By preventing RhoA geranylgeranylation, GGTI-298 disrupts its membrane localization and function. Furthermore, GGTI-298 can attenuate the EGFR-AKT signaling pathway, which is crucial for cell survival and proliferation.[7]

Quantitative Data for GGTI-298

The following tables summarize the key quantitative data for GGTI-298 from various in vitro studies.

Table 1: In Vitro IC50 Values for Protein Processing

| Target Protein | Cell Line | IC50 (µM) | Reference |

| Rap1A (geranylgeranylated) | Not specified | 3 | [8] |

| Ha-Ras (farnesylated) | Not specified | > 20 | [8] |

Table 2: IC50 Values for Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 10 | [4] |

| COLO 320DM | Colon Cancer | Not specified, but effective | [9] |

| HCC827 | Non-small cell lung cancer | Not specified, but effective | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of GGTase-I Inhibition by GGTI-298

Caption: GGTase-I inhibition by GGTI-298 blocks Rho GTPase prenylation and induces cell cycle arrest.

Experimental Workflow: In Vitro GGTase-I Activity Assay

Caption: Workflow for determining the IC50 of GGTI-298 against GGTase-I.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing the effect of GGTI-298 on cancer cell viability.

Experimental Protocols

In Vitro GGTase-I Activity Assay

This protocol is a representative method for determining the enzymatic inhibitory activity of GGTI-298 against GGTase-I.

Materials:

-

Recombinant human GGTase-I

-

Geranylgeranyl pyrophosphate (GGPP)

-

[3H]-GGPP (radiolabeled)

-

Biotinylated peptide substrate (e.g., Biotin-Cys-Val-Ile-Leu)

-

GGTI-298

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

Stop Solution: 1 M HCl

-

Streptavidin-coated 96-well plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of GGTI-298 in the assay buffer.

-

In a 96-well plate, add 10 µL of each GGTI-298 dilution (and a vehicle control).

-

Add 20 µL of recombinant GGTase-I (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature.

-

Prepare a reaction mixture containing GGPP (e.g., 1 µM final concentration), [3H]-GGPP (e.g., 0.5 µCi per reaction), and the biotinylated peptide substrate (e.g., 5 µM final concentration) in assay buffer.

-

Initiate the enzymatic reaction by adding 20 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes with gentle agitation.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate.

-

Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [3H]-GGPP.

-

Add 100 µL of scintillation fluid to each well.

-

Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each GGTI-298 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of GGTI-298 on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

GGTI-298

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of GGTI-298 in complete medium.

-

Remove the medium from the cells and add 100 µL of the GGTI-298 dilutions (including a vehicle control) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 1 hour at room temperature with gentle shaking, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of RhoA Prenylation Status

This protocol is used to assess the effect of GGTI-298 on the prenylation of RhoA by observing its translocation from the membrane to the cytosol.

Materials:

-

Cancer cell line

-

GGTI-298

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Subcellular fractionation kit (optional, for separating membrane and cytosolic fractions)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RhoA, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with GGTI-298 (e.g., 10 µM) or vehicle for 24-48 hours.

-

Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions according to the manufacturer's protocol. Alternatively, prepare whole-cell lysates.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RhoA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To confirm the purity of the fractions, probe separate blots with antibodies against the membrane and cytosolic markers. An increase in the RhoA signal in the cytosolic fraction and a decrease in the membrane fraction upon GGTI-298 treatment indicates inhibition of prenylation.

Conclusion

GGTI-298 is a valuable research tool and a potential therapeutic agent that selectively targets GGTase-I. Its ability to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the prenylation of key signaling proteins underscores the importance of this post-translational modification in cancer biology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the effects of GGTase-I inhibition and developing novel anti-cancer therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of GGTI-298.[3]

References

- 1. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 2. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Prenyl-IN-1: A Technical Guide to the Landscape of Protein Prenylation and its Inhibition

Disclaimer: As of late 2025, detailed scientific literature regarding the discovery, synthesis, and specific biological characterization of a molecule designated "Prenyl-IN-1" is not publicly available. Commercial suppliers describe it as a protein prenylation inhibitor with activity against oxidative stress, potentially for research in Parkinson's disease.[1][2] This guide, therefore, provides a comprehensive technical overview of the well-established field of protein prenylation and its inhibitors, the scientific context in which a compound like this compound would be evaluated.

Introduction to Protein Prenylation

Protein prenylation is a critical post-translational modification essential for the function of a significant portion of the cellular proteome.[3][4] This process involves the covalent attachment of isoprenoid lipid moieties, typically farnesyl pyrophosphate (FPP, a 15-carbon isoprenoid) or geranylgeranyl pyrophosphate (GGPP, a 20-carbon isoprenoid), to cysteine residues within specific motifs at or near the C-terminus of target proteins.[3][4][5] This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and mediating protein-protein interactions, which are crucial for their biological activity.[4]

The Ras superfamily of small GTPases, which are key regulators of cell growth, differentiation, and survival, are prominent examples of prenylated proteins.[3] Dysregulation of protein prenylation is implicated in a variety of diseases, including cancer and neurological disorders.[4]

Three main enzymes catalyze protein prenylation:

-

Farnesyltransferase (FTase): Transfers a farnesyl group to proteins with a C-terminal CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be methionine, serine, glutamine, or alanine.[6]

-

Geranylgeranyltransferase type I (GGTase-I): Transfers a geranylgeranyl group to proteins with a CaaX motif where 'X' is typically leucine or isoleucine.[6]

-

Geranylgeranyltransferase type II (RabGGTase): Transfers one or two geranylgeranyl groups to Rab GTPases, which have C-terminal motifs like CXC or CC.[4]

Given the importance of prenylated proteins in disease, the enzymes that catalyze this modification have become attractive targets for therapeutic intervention.

Quantitative Data on Representative Prenylation Inhibitors

While specific data for this compound is unavailable, the following tables summarize the kind of quantitative data that is typically generated for well-characterized farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GGTIs).

Table 1: In Vitro Potency of Selected Prenylation Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference Organism |

| Tipifarnib | FTase | 0.86 | Enzyme Inhibition | Human |

| Lonafarnib | FTase | 1.9 | Enzyme Inhibition | Human |

| FTI-277 | FTase | 50 | Enzyme Inhibition | Rat |

| GGTI-298 | GGTase-I | 150 | Enzyme Inhibition | Rat |

| L-744,832 | FTase | 1.5 | Enzyme Inhibition | Human |

Data compiled from publicly available research on well-characterized inhibitors and is intended to be representative.

Table 2: Cellular Activity of Selected Prenylation Inhibitors

| Compound | Cell Line | EC50 (µM) | Endpoint |

| Tipifarnib | Various Cancer Lines | 0.01 - 1 | Inhibition of Proliferation |

| Lonafarnib | Various Cancer Lines | 0.005 - 0.1 | Inhibition of Proliferation |

| FTI-277 | K-ras transformed NRK cells | ~10 | Reversion of Transformed Phenotype |

| GGTI-298 | Various Cancer Lines | 5 - 20 | Induction of Apoptosis |

Data compiled from publicly available research on well-characterized inhibitors and is intended to be representative.

Experimental Protocols

The following are generalized protocols for key experiments typically performed in the discovery and characterization of prenylation inhibitors.

In Vitro Prenyltransferase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against FTase or GGTase-I.

Materials:

-

Recombinant human FTase or GGTase-I

-

Fluorescently labeled farnesyl pyrophosphate (e.g., NBD-FPP) or geranylgeranyl pyrophosphate (NBD-GGPP)

-

Peptide substrate with a CaaX motif (e.g., Dansyl-GCVLS for FTase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, peptide substrate, and the test compound dilution (or DMSO for control).

-

Initiate the reaction by adding the recombinant enzyme (FTase or GGTase-I).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Add the fluorescently labeled isoprenoid substrate (NBD-FPP or NBD-GGPP).

-

Incubate for a further 15 minutes to allow for the binding of the labeled substrate to the unreacted peptide.

-

Measure the fluorescence intensity using a plate reader. The signal will be inversely proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the growth of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., pancreatic, breast, or colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent cell viability for each concentration of the test compound relative to the DMSO-treated control cells.

-

Determine the EC50 value by plotting the cell viability against the compound concentration.

Visualizations of Pathways and Workflows

Signaling Pathway of Protein Prenylation and its Inhibition

Caption: Protein prenylation pathway and the mechanism of its inhibition.

Experimental Workflow for Screening Prenylation Inhibitors

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound by MedChem Express, Cat. No. HY-U00327-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Prenyl-IN-1: A Potent Inhibitor of Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl-IN-1 is a small molecule inhibitor of protein prenylation, a critical post-translational modification essential for the function of numerous proteins involved in cellular signaling, trafficking, and proliferation. By targeting the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), this compound disrupts the attachment of isoprenoid lipids to target proteins, thereby modulating their subcellular localization and activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory effects and a discussion of its potential therapeutic applications, particularly in neurodegenerative diseases and infectious diseases, are also presented.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C28H24ClN5O2, is a complex heterocyclic molecule. Its structure features a central piperazinone ring linked to imidazole, benzonitrile, and chlorophenyl moieties. The systematic name for this compound is 4-((1-(4-(1-(4-chlorophenyl)-2-oxo-piperazin-1-yl)methyl)-1H-imidazol-5-yl)methyl)benzonitrile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 360561-53-1 | [1][2] |

| Molecular Formula | C28H24ClN5O2 | [1] |

| Molecular Weight | 497.98 g/mol | [1] |

| Canonical SMILES | N#CC1=CC=C(CN2C=NC=C2CN2CC(=O)N(C3=CC=CC(Cl)=C3)CC2)C=C1OC4=CC=CC=C4 | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Inhibition of Protein Prenylation

This compound exerts its biological effects by inhibiting protein prenylation, a vital cellular process where farnesyl (a 15-carbon isoprenoid) or geranylgeranyl (a 20-carbon isoprenoid) groups are covalently attached to cysteine residues within a "CaaX" motif at the C-terminus of target proteins. This modification is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), respectively.

The attachment of these hydrophobic isoprenoid tails acts as a membrane anchor, facilitating the association of signaling proteins with cellular membranes, which is often a prerequisite for their activation and participation in downstream signaling cascades. Key proteins regulated by prenylation include small GTPases of the Ras, Rho, and Rab families, which are pivotal in cell growth, differentiation, and cytoskeletal organization.

By inhibiting FTase and GGTase, this compound prevents the lipidation of these proteins, leading to their mislocalization in the cytoplasm and a subsequent loss of function. This disruption of prenylation-dependent signaling pathways underlies the observed biological activities of this compound.

Biological Activity

This compound has been identified as a potent inhibitor of protein prenylation with demonstrated activity in models of neurodegenerative and infectious diseases.

Anti-Oxidative Stress Effects in Parkinson's Disease Models

Research has indicated that this compound exhibits potent activity against oxidative stress, a key pathological feature of Parkinson's disease.[1] While the precise mechanism linking prenylation inhibition to reduced oxidative stress in this context is still under investigation, it is hypothesized that the modulation of small GTPase signaling pathways, which are involved in cellular stress responses, may play a significant role.

Anti-parasitic Activity

This compound has been identified as an inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. In a high-throughput screening study, this compound demonstrated an EC50 of 18 µM against the parasite.

Experimental Protocols

In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase-I) Inhibition Assay

This protocol describes a generic method to assess the inhibitory activity of compounds like this compound against FTase and GGTase-I.

Materials:

-

Recombinant human FTase and GGTase-I

-

Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)

-

Fluorescently labeled CaaX peptide substrate (e.g., Dansyl-GCVLS for FTase, Dansyl-GCVLL for GGTase-I)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorescent peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding a mixture of the respective enzyme (FTase or GGTase-I) and its isoprenoid substrate (FPP or GGPP).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

High-Throughput Screening for Anti-Trypanosoma cruzi Activity

This protocol outlines a general workflow for high-throughput screening of compounds against T. cruzi.

Materials:

-

Trypanosoma cruzi (e.g., expressing a reporter like β-galactosidase or luciferase)

-

Mammalian host cells (e.g., L6 myoblasts)

-

Culture medium

-

This compound (dissolved in DMSO)

-

Positive control (e.g., benznidazole)

-

384-well microplates

-

Luminometer or spectrophotometer

Procedure:

-

Seed host cells into 384-well plates and allow them to attach.

-

Infect the host cells with T. cruzi trypomastigotes.

-

Add this compound at various concentrations to the wells. Include wells with no compound (negative control) and with a known anti-T. cruzi drug (positive control).

-

Incubate the plates for a period that allows for intracellular amastigote replication (e.g., 72 hours).

-

Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase, colorimetric substrate for β-galactosidase).

-

Calculate the percentage of parasite inhibition for each compound concentration and determine the EC50 value.

References

Cellular Targets of Prenyl-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Prenyl-IN-1, a representative of a series of potent dual inhibitors of farnesyltransferase (FPTase) and geranylgeranyltransferase I (GGTase-I). Protein prenylation is a critical post-translational modification essential for the function of numerous signaling proteins, including members of the Ras superfamily of small GTPases, which are frequently mutated in human cancers. By inhibiting both FPTase and GGTase-I, this compound disrupts the membrane localization and subsequent signaling activities of a broad range of oncoproteins, making it a compelling candidate for anti-cancer drug development. This document details the quantitative inhibitory activity of related dual prenylation inhibitors, provides in-depth experimental protocols for assessing their efficacy, and visualizes the key signaling pathways and experimental workflows.

Introduction to Protein Prenylation and its Role in Cellular Signaling

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, either the 15-carbon farnesyl pyrophosphate (FPP) or the 20-carbon geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CaaX" motif of a target protein.[1] This modification is catalyzed by three enzymes: farnesyltransferase (FPTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II). FPTase and GGTase-I recognize distinct CaaX box sequences, while GGTase-II modifies Rab GTPases, which have a different C-terminal motif.

The addition of the hydrophobic prenyl group facilitates the anchoring of otherwise soluble proteins to cellular membranes, a prerequisite for their biological activity.[1] Key prenylated proteins include the Ras family of small GTPases (K-Ras, H-Ras, N-Ras), Rho family GTPases (RhoA, Rac1, Cdc42), and nuclear lamins. These proteins are integral components of signaling pathways that regulate cell growth, differentiation, proliferation, and survival. Dysregulation of these pathways, often due to mutations in genes like RAS, is a hallmark of many cancers.

Cellular Targets of this compound: FPTase and GGPTase-I

This compound belongs to a class of dual inhibitors that target both FPTase and GGPTase-I.[2] This dual-targeting strategy is significant because some proteins, notably K-Ras and N-Ras, can undergo alternative prenylation by GGTase-I when FPTase is inhibited, thereby circumventing the effects of FPTase-specific inhibitors. By inhibiting both enzymes, dual inhibitors can more effectively block the prenylation and function of a wider range of oncoproteins.

Mechanism of Action

Studies on this class of inhibitors have revealed a distinct mechanism of action for each target enzyme:[2]

-

FPTase Inhibition: The inhibitors act as CAAX competitive inhibitors. They bind to the active site of FPTase where the protein substrate would normally bind, preventing the enzyme from recognizing and processing its target proteins.

-

GGPTase-I Inhibition: In contrast, the inhibition of GGPTase-I is GGPP competitive . These molecules compete with the isoprenoid donor, geranylgeranyl pyrophosphate, for binding to the enzyme, thereby preventing the transfer of the geranylgeranyl group to the protein substrate.

Quantitative Data: Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of a representative dual prenylation inhibitor from a closely related series developed by the same research group.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Compound 1 | FPTase | 2 | Nguyen et al., 2002[3] |

| GGPTase-I | 95 | Nguyen et al., 2002[3] |

Signaling Pathways Affected by this compound

The inhibition of FPTase and GGPTase-I by this compound has profound effects on multiple critical signaling pathways implicated in cancer. By preventing the membrane localization of key signaling nodes like Ras and Rho, this compound effectively disrupts their downstream signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of dual prenylation inhibitors like this compound.

In Vitro Enzyme Inhibition Assays

These assays are designed to quantify the direct inhibitory effect of a compound on the activity of purified FPTase and GGPTase-I. A common method is a scintillation proximity assay that measures the incorporation of a radiolabeled isoprenoid into a biotinylated peptide substrate.

-

Recombinant human FPTase and GGPTase-I

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Biotinylated peptide substrates (e.g., Biotin-KKSKTKCVIM for FPTase, Biotin-KKSKTKCVIL for GGPTase-I)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 10 mM MgCl₂, 5 µM ZnCl₂)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Microplates (e.g., 96-well)

-

Prepare a reaction mixture containing the assay buffer, the respective enzyme (FPTase or GGPTase-I), and the biotinylated peptide substrate.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a DMSO control (no inhibitor).

-

Initiate the enzymatic reaction by adding the radiolabeled isoprenoid ([³H]FPP for FPTase, [³H]GGPP for GGPTase-I).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add the streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

-

Incubate for a further 30 minutes to allow for binding.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-isoprenoid to the scintillant in the beads will generate a signal.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Prenylation Inhibition Assay

This assay determines the ability of a compound to inhibit protein prenylation in a cellular context. A common method involves metabolic labeling of cells with a radiolabeled precursor of isoprenoids, followed by immunoprecipitation of a target protein and analysis by SDS-PAGE and autoradiography.

-

Cancer cell line (e.g., with a known Ras mutation)

-

Cell culture medium and supplements

-

[³H]Mevalonic acid

-

Test compound (e.g., this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the target protein (e.g., anti-Ras)

-

Protein A/G-agarose beads

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment

-

Autoradiography film or digital imager

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours). Include a DMSO control.

-

During the last few hours of treatment, add [³H]mevalonic acid to the culture medium to allow for metabolic labeling of newly synthesized isoprenoids.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate the target protein from the lysates using a specific antibody and Protein A/G-agarose beads.

-

Wash the immunoprecipitates to remove non-specifically bound proteins.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot to confirm the presence of the target protein.

-

Expose the membrane to autoradiography film or a digital imager to detect the radiolabeled (prenylated) protein.

-

Quantify the band intensities to determine the extent of inhibition of prenylation at different compound concentrations.

Conclusion

This compound and related dual inhibitors of FPTase and GGPTase-I represent a promising strategy for targeting cancers driven by oncogenic Ras and other prenylated proteins. Their ability to block both major prenylation pathways offers a more comprehensive inhibition of oncogenic signaling compared to single-target inhibitors. The data and protocols presented in this guide provide a robust framework for the continued investigation and development of this important class of anti-cancer agents. Further research will be crucial to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from this targeted approach.

References

- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and biological evaluation of a series of potent dual inhibitors of farnesyl and geranyl-Geranyl protein transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Ras Signaling Pathways by Prenyl-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras family of small GTPases are critical regulators of cellular signaling pathways that govern proliferation, differentiation, and survival. Their aberrant activation, frequently driven by mutations, is a hallmark of many human cancers, making them a prime target for therapeutic intervention. A key post-translational modification essential for Ras function is prenylation, a lipid modification that facilitates its localization to the plasma membrane, a prerequisite for downstream signal transduction. This technical guide provides an in-depth overview of the mechanism by which Prenyl-IN-1, a protein prenylation inhibitor, disrupts Ras signaling. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the established principles of inhibiting Ras prenylation and provides detailed, representative experimental protocols for evaluating such compounds.

Introduction: The Critical Role of Prenylation in Ras Signaling

The Ras proteins (H-Ras, N-Ras, and K-Ras) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). For Ras to engage with its downstream effectors, such as Raf kinases and PI3K, it must be anchored to the inner leaflet of the plasma membrane. This localization is achieved through a series of post-translational modifications, initiated by prenylation.[1][2]

Two key enzymes, farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), catalyze the attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid moiety, respectively, to a cysteine residue within a C-terminal "CaaX" box motif of the nascent Ras protein.[3] Following this initial and crucial step, the terminal three amino acids are cleaved, and the now-terminal cysteine is carboxylated. These modifications increase the hydrophobicity of the C-terminus, facilitating membrane association.[4]

The dependence of Ras on prenylation for its biological activity has made the enzymes responsible for this modification attractive targets for anti-cancer drug development. Inhibition of these enzymes is expected to prevent Ras membrane localization, thereby abrogating its oncogenic signaling.

This compound: A Prenylation Inhibitor Targeting Ras Pathways

This compound has been identified as an inhibitor of protein prenylation, targeting farnesyltransferase (FTase) and/or geranylgeranyltransferase (GGTase). By inhibiting these enzymes, this compound is designed to prevent the lipid modification of Ras proteins, thereby disrupting their ability to localize to the plasma membrane and initiate downstream signaling cascades.

Mechanism of Action

The primary mechanism of action of this compound is the competitive or non-competitive inhibition of FTase and/or GGTase-I. This inhibition prevents the transfer of farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to the C-terminal cysteine of Ras. Consequently, unprenylated Ras remains in the cytosol, unable to interact with its downstream effectors at the plasma membrane, leading to the suppression of oncogenic signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.

Quantitative Data on Prenylation Inhibition

| Compound | Target Enzyme | IC50 (nM) | Assay Method | Reference |

| This compound | FTase | Data not available | e.g., In vitro fluorescence assay | - |

| This compound | GGTase-I | Data not available | e.g., In vitro fluorescence assay | - |

| Lonafarnib | FTase | 1.9 | Scintillation Proximity Assay | --INVALID-LINK-- |

| GGTI-298 | GGTase-I | 150 | In vitro prenylation assay | --INVALID-LINK-- |

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the activity of a prenylation inhibitor like this compound.

In Vitro Farnesyltransferase/Geranylgeranyltransferase Activity Assay

This protocol describes a fluorescence-based assay to measure the in vitro inhibitory activity of a compound against FTase and GGTase-I.

Materials:

-

Recombinant human FTase or GGTase-I

-

Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS for FTase, Dansyl-GCVLL for GGTase-I)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

In a 96-well plate, add 10 µL of the diluted compound.

-

Add 70 µL of a solution containing the enzyme (e.g., 50 nM FTase or GGTase-I) and the dansylated peptide (e.g., 1 µM) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of a solution containing the isoprenoid substrate (e.g., 500 nM FPP or GGPP) in Assay Buffer.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 520 nm) at time zero and then kinetically every 5 minutes for 60 minutes.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Ras Localization Assay (Immunofluorescence)

This protocol is used to visualize the effect of this compound on the subcellular localization of Ras.

Materials:

-

Cancer cell line with known Ras mutation (e.g., PANC-1, MiaPaCa-2)

-

Cell culture medium and supplements

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Ras (e.g., pan-Ras or isoform-specific)

-

Fluorescently labeled secondary antibody

-

DAPI (nuclear stain)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-Ras antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

In untreated cells, Ras should be localized primarily at the plasma membrane. In cells treated with an effective concentration of this compound, Ras staining should be more diffuse in the cytoplasm and potentially enriched in the perinuclear region.

Western Blot Analysis of Ras Downstream Signaling

This protocol assesses the effect of this compound on the activation of key downstream effectors of Ras, such as ERK.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-Ras, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with this compound as described in the localization assay.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to ensure equal loading.

-

A decrease in the p-ERK/total ERK ratio in this compound-treated cells compared to the control indicates inhibition of the Ras-MAPK signaling pathway.

Conclusion

This compound represents a targeted approach to inhibit the function of the oncoprotein Ras by preventing its essential post-translational prenylation. While detailed public data on this compound is currently scarce, the principles of its mechanism of action are well-established within the field of Ras biology and cancer therapeutics. The experimental protocols provided in this guide offer a robust framework for the evaluation of this compound and other novel prenylation inhibitors. Further investigation into the specific inhibitory profile and cellular effects of this compound is warranted to fully understand its therapeutic potential in Ras-driven malignancies.

References

- 1. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 2. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Notes and Protocols for Prenyl Synthase Inhibitors in Mycobacterium tuberculosis In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein prenylation is a critical post-translational modification essential for the function of numerous proteins involved in various cellular processes, including signal transduction and membrane association. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, enzymes known as prenyl synthases play a vital role in the biosynthesis of the bacterial cell wall and the formation of virulence factors. These enzymes are attractive targets for the development of new anti-tubercular drugs. This document provides detailed application notes and protocols for the in vitro evaluation of inhibitors targeting Mtb prenyl synthases.

While the specific inhibitor "Prenyl-IN-1" was not found in publicly available literature, this document will focus on the general methodology and recommended concentration ranges for inhibitors of Mtb prenyl synthases, based on published data for similar compounds. Researchers can adapt these protocols for their specific inhibitor of interest.

Mechanism of Action of Mtb Prenyl Synthases

Mycobacterium tuberculosis possesses several isoprenoid synthases that are crucial for its survival and pathogenicity. Two key enzymes in this pathway are:

-

cis-Farnesyl Diphosphate Synthase (cis-FPPS): Involved in the biosynthesis of precursors for the bacterial cell wall.

-

cis-Decaprenyl Diphosphate Synthase (cis-DPPS): Catalyzes a key step in the synthesis of decaprenyl phosphate, a carrier lipid essential for cell wall biosynthesis.

Inhibiting these enzymes disrupts the integrity of the Mtb cell wall, leading to bacterial cell death.

Quantitative Data Summary for Mtb Prenyl Synthase Inhibitors

The effective concentration of an inhibitor in an in vitro assay is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes reported IC50 values for inhibitors of Mtb prenyl synthases from various studies. These values can serve as a reference for determining the appropriate concentration range for novel inhibitors like "this compound".

| Target Enzyme | Inhibitor Compound | IC50 (µM) | Reference |

| Mtb cis-DPPS | Compound X | ~0.5 - 20 | [1][2] |

| Mtb Rv3378c | Compound X | ~0.66 | [1][2] |

| Mtb cis-FPPS | Compound X | ~4.8 | [1][2] |

Note: "Compound X" refers to a potent inhibitor identified in the referenced studies. The IC50 value for cis-DPPS varied depending on the substrate used in the assay.[1][2]

Recommended Concentration Range for In Vitro Assays

Based on the available data, a starting concentration range of 0.1 µM to 50 µM is recommended for initial in vitro screening of novel inhibitors against Mtb prenyl synthases. A dose-response curve should be generated to determine the precise IC50 value of the test compound.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for Mtb cis-DPPS Inhibition

This protocol describes a method to measure the inhibitory activity of a compound against purified Mtb cis-DPPS.

Materials:

-

Purified recombinant Mtb cis-DPPS enzyme

-

cis-Farnesyl diphosphate (cis-FPP) substrate

-

Geranyl diphosphate (GPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Test inhibitor (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., Malachite Green-based phosphate detection kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Mtb cis-DPPS enzyme (pre-determined optimal concentration)

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrates (cis-FPP and GPP) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (if required by the detection kit).

-

Add the detection reagent to measure the amount of inorganic phosphate released during the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

Signaling Pathway of Prenylation and Inhibition

Caption: Inhibition of protein prenylation by a hypothetical inhibitor "this compound".

Experimental Workflow for In Vitro Inhibition Assay

References

Protocol for Treating Cells with a Farnesyltransferase Inhibitor

Disclaimer: Information regarding a specific compound named "Prenyl-IN-1" is not available in the public domain. This document provides a generalized protocol for the treatment of cells with a representative farnesyltransferase inhibitor (FTI), based on established methodologies for well-characterized inhibitors such as FTI-277. Researchers should optimize these protocols for their specific inhibitor and cell system.

Introduction

Protein prenylation is a post-translational modification essential for the function of numerous proteins involved in critical cellular processes, including signal transduction, cell proliferation, and cytoskeletal organization.[1][2][3] This process involves the covalent attachment of isoprenoid lipids, such as a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues within a C-terminal "CaaX" motif of a target protein.[4][5][6] Farnesyltransferase (FTase) is a key enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the target protein.[5][7] Inhibition of FTase has been a significant focus of research, particularly in cancer therapy, due to the reliance of oncogenic proteins like Ras on farnesylation for their proper localization and function.[3][8]

These application notes provide a detailed protocol for the treatment of cultured cells with a generic farnesyltransferase inhibitor to study its effects on protein prenylation and cellular signaling pathways.

Data Presentation

The following table summarizes typical concentrations and incubation times for a representative farnesyltransferase inhibitor, FTI-277, as described in the literature. These values can serve as a starting point for optimizing experiments with other FTIs.

| Parameter | Value | Cell Line Example | Reference |

| Stock Solution Concentration | 10-20 mM | - | General Practice |

| Solvent | DMSO | - | [9] |

| Working Concentration | 1-20 µM | Th1 cells | [10] |

| Incubation Time | 1 - 24 hours | Th1 cells | [10] |

Experimental Protocols

Preparation of Farnesyltransferase Inhibitor Stock Solution

Proper preparation and storage of the inhibitor stock solution are crucial for consistent experimental results.

Materials:

-

Farnesyltransferase Inhibitor (e.g., FTI-277)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, dissolve the FTI in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[11]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or as recommended by the manufacturer.

Cell Culture and Treatment

This protocol outlines the general procedure for treating adherent or suspension cells with an FTI.

Materials:

-

Cultured mammalian cells (e.g., HeLa, NIH/3T3, COS-1)[12]

-

Complete cell culture medium

-

FTI stock solution

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Protocol:

-

Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

The following day, prepare the desired final concentrations of the FTI by diluting the stock solution in fresh, pre-warmed complete culture medium. It is important to also prepare a vehicle control (medium with the same concentration of DMSO as the highest FTI concentration).

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the FTI or vehicle control to the cells.

-

Incubate the cells for the desired period (e.g., 1-24 hours).[10] The optimal incubation time will depend on the specific cell line and the downstream assay.

Assessment of Farnesylation Inhibition

Western blotting is a common method to confirm the inhibitory effect of the FTI on protein farnesylation. A shift in the electrophoretic mobility of known farnesylated proteins, such as HDJ2, indicates a lack of prenylation.[13]

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibody against a farnesylated protein (e.g., anti-HDJ2)

-

Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Following treatment, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-